molecular formula C25H20N2O5 B2431978 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methylbenzamido)-1-benzofuran-2-carboxamide CAS No. 888465-97-2

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methylbenzamido)-1-benzofuran-2-carboxamide

Cat. No.: B2431978
CAS No.: 888465-97-2
M. Wt: 428.444
InChI Key: DCMIAOYBSLAPCR-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methylbenzamido)-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methylbenzamido)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The starting materials might include 2,3-dihydrobenzo[b][1,4]dioxin, 2-methylbenzoic acid, and benzofuran-2-carboxylic acid. The synthesis could involve:

    Amidation Reaction: Formation of the amide bond between 2-methylbenzoic acid and benzofuran-2-carboxylic acid using coupling reagents like EDCI or DCC.

    Cyclization: Formation of the benzofuran ring through cyclization reactions.

    Functional Group Interconversion: Introduction of the dioxin moiety through appropriate functional group transformations.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methylbenzamido)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: Electrophilic or nucleophilic substitution reactions can be used to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Reagents like PCC, KMnO4, or H2O2 under acidic or basic conditions.

    Reduction: Reagents like LiAlH4, NaBH4, or catalytic hydrogenation.

    Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, RNH2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methylbenzamido)-1-benzofuran-2-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes, binding to receptor sites, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Carboxamides: Compounds with similar benzofuran and carboxamide moieties.

    Dioxin Derivatives: Compounds containing the dioxin ring structure.

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methylbenzamido)-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2-methylbenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O5/c1-15-6-2-3-7-17(15)24(28)27-22-18-8-4-5-9-19(18)32-23(22)25(29)26-16-10-11-20-21(14-16)31-13-12-30-20/h2-11,14H,12-13H2,1H3,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMIAOYBSLAPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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